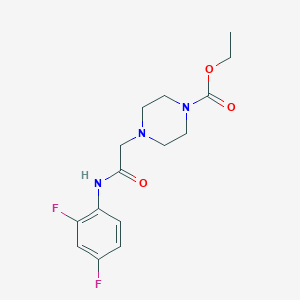

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate is a synthetic organic compound with the molecular formula C15H19F2N3O3. It is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a difluorophenyl carbamoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate typically involves the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

Introduction of the Carbamoyl Group: The difluorophenyl carbamoyl group is introduced via a reaction between 2,4-difluoroaniline and phosgene, forming the corresponding isocyanate, which then reacts with the piperazine intermediate.

Esterification: The final step involves esterification of the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling processes are also implemented to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

作用機序

The mechanism by which Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The difluorophenyl group is known to enhance binding affinity and specificity towards certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

類似化合物との比較

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate can be compared with other similar compounds such as:

Ethyl 4-((N-(3,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate: Similar structure but with different fluorine substitution pattern, which can affect its biological activity and binding properties.

Mthis compound: The methyl ester variant, which may have different solubility and metabolic stability.

Ethyl 4-((N-(2,4-dichlorophenyl)carbamoyl)methyl)piperazinecarboxylate: Substitution of fluorine with chlorine, leading to different electronic and steric effects.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical and biological properties.

生物活性

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H18F2N3O2

- Molecular Weight : 321.32 g/mol

- IUPAC Name : this compound

This compound features a piperazine ring substituted with a difluorophenyl group and an ethyl carboxylate moiety, which may contribute to its biological activity.

- Receptor Interaction : this compound has been studied for its interaction with various receptors, particularly in the central nervous system (CNS). It is hypothesized to act as an antagonist or modulator for specific neurotransmitter receptors, potentially influencing pathways involved in neurodegenerative diseases and mood disorders.

- Inhibition Studies : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or pathways critical for disease progression. For example, it may inhibit the activity of enzymes involved in neurotransmitter degradation or synthesis.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with similar structures show promise in treating depression by modulating serotonin and norepinephrine levels. This compound may share these properties, warranting further investigation.

- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective effects through its ability to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in significant improvements in behavioral tests associated with anxiety and depression. The observed effects were comparable to established antidepressants.

- Cell Culture Experiments : In vitro experiments using neuronal cell lines showed that the compound could significantly reduce cell death induced by neurotoxic agents, indicating potential protective mechanisms against neurodegeneration.

Data Table of Biological Activities

特性

IUPAC Name |

ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2N3O3/c1-2-23-15(22)20-7-5-19(6-8-20)10-14(21)18-13-4-3-11(16)9-12(13)17/h3-4,9H,2,5-8,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEFEAKKSQZUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24838124 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。